molecular formula C6H6N2O4S B092210 3-Nitrobenzenesulfonamide CAS No. 121-52-8

3-Nitrobenzenesulfonamide

Cat. No. B092210
CAS RN: 121-52-8
M. Wt: 202.19 g/mol
InChI Key: TXTQURPQLVHJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrobenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family, characterized by the presence of a nitro group and a sulfonamide group attached to a benzene ring. The compound is of interest due to its potential as an intermediate in the synthesis of various nitrogenous heterocycles, which are important in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of 3-nitrobenzenesulfonamide has been explored in several studies. For instance, N-benzyl-2-nitrobenzenesulfonamides have been shown to undergo base-mediated intramolecular arylation to yield benzhydrylamines. This reaction requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the C-arylation process. These benzhydrylamines serve as advanced intermediates for the synthesis of nitrogenous heterocycles, such as indazole oxides and quinazolines .

Another study demonstrated the use of N,N-dichloro-2-nitrobenzenesulfonamide as an effective electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones. This reaction proceeds without metal catalysts and under conditions that do not require protection from inert gases. The 2-Ns-protection group of the resulting diamine products can be easily removed under mild conditions, showcasing the versatility of nitrobenzenesulfonamide derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure and vibrational properties of nitrobenzenesulfonamides, including 3-nitrobenzenesulfonamide, have been investigated using Fourier-transform infrared (FT-IR) and Raman spectroscopy, complemented by density functional theory (DFT) calculations. These studies provide insights into the molecular conformation and vibrational modes of the compound. The effects of the nitro group on the characteristic benzene sulfonamides bands in the spectra were discussed, and the calculated geometric parameters and vibrational wavenumbers were found to be in good agreement with experimental values .

Chemical Reactions Analysis

The reactivity of 3-nitrobenzenesulfonamide has been studied through quantum-chemical simulations. For example, the interactions of 3-nitrobenzenesulfonic acid chloride with benzamide and benzenesulfonamide were investigated, revealing that these reactions proceed via a bimolecular concerted SN2 mechanism. The formation of a cyclic transition state in the benzamide sulfonylation reaction and a non-cyclic transition state in the benzenesulfonamide reaction was observed. The activation energies and the influence of solvation effects on the reaction rates were also calculated, providing a deeper understanding of the reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-nitrobenzenesulfonamide derivatives are closely related to their molecular structure and reactivity. The presence of electron-withdrawing groups, such as the nitro group, influences the reactivity of the compound in synthetic applications. The vibrational spectroscopy studies and quantum-chemical calculations contribute to a comprehensive understanding of the compound's properties, which is essential for its application in the synthesis of more complex molecules .

Scientific Research Applications

  • Versatility in Chemical Synthesis : 3-Nitrobenzenesulfonamides are used in the preparation of secondary amines and as protective agents for amines. They are involved in smooth alkylation reactions, offering near quantitative yields and can be deprotected easily, providing high yields of secondary amines (Fukuyama, Jow, & Cheung, 1995).

  • Combustion and Thermodynamic Properties : Studies on the energies of combustion and enthalpies of formation of 3-Nitrobenzenesulfonamide reveal its potential applications in energy-related research and material science (Camarillo & Flores, 2010).

  • Solid-Phase Synthesis : 3-Nitrobenzenesulfonamides are used in solid-phase synthesis, functioning as key intermediates in various chemical transformations and rearrangements to yield diverse chemical scaffolds (Fülöpová & Soural, 2015).

  • Pharmaceutical Applications : As part of drug development, 3-Nitrobenzenesulfonamides are utilized in the synthesis of primary sulfonamides, which have shown strong inhibition of carbonic anhydrases, enzymes relevant in various therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

  • Bacterial Biofilm Inhibition : Certain derivatives of 3-Nitrobenzenesulfonamides have been investigated for their ability to inhibit bacterial biofilms, offering potential applications in addressing bacterial resistance and infections (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020).

  • Spectroscopic Analysis : The compound has been studied using spectroscopic techniques like FT-IR and FT-Raman for its structural and vibrational properties, which are crucial in material science and molecular characterization (Karabacak, Postalcilar, & Cinar, 2012).

  • Cytotoxic Agents in Cancer Research : Nitrobenzenesulfonamides, including 3-Nitrobenzenesulfonamide derivatives, have been synthesized and evaluated as cytotoxic agents that selectively target hypoxic cancer cells (Saari, Schwering, Lyle, Engelhardt, Sartorelli, & Rockwell, 1991).

Safety And Hazards

3-Nitrobenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this chemical .

properties

IUPAC Name

3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H,(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTQURPQLVHJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059527
Record name Benzenesulfonamide, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzenesulfonamide

CAS RN

121-52-8
Record name 3-Nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrobenzenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 3-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-nitrobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Nitro-benzenesulfonyl chloride (2.0 g, 9.0 mmol) was dissolved in acetonitrile (20 mL). To this solution was added concentrated aqueous ammonia (20 mL) saturated with ammonium carbonate and the reaction mixture was vigorously stirred for 1 h at room temperature. Then acetonitrile was removed under reduced pressure and the residue diluted with cold water (30 mL) leading to a precipitate formation. The precipitate was filtered out and washed with water (2×15 mL), ether and dried. Yield of 3-nitro-benzenesulfonamide 1.46 g (80%). Beige powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitrobenzenesulfonamide
Reactant of Route 2
3-Nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Nitrobenzenesulfonamide
Reactant of Route 4
3-Nitrobenzenesulfonamide
Reactant of Route 5
3-Nitrobenzenesulfonamide
Reactant of Route 6
3-Nitrobenzenesulfonamide

Citations

For This Compound
268
Citations
KP Kumar, RMN Kalla, M Varalakshmi… - Organic …, 2020 - acgpubs.org
A series of new 4-chloro-3-nitrobenzene sulfonamide derivatives 3 (aj) were synthesized from 4-chloro-3-nitrobenzene sulfonyl chloride by reacting various amino acid esters and …
Number of citations: 3 www.acgpubs.org
AR Katritzky, J Wu, S Rachwal… - Synthetic …, 1993 - Taylor & Francis
… stirred solution of N-butyl-N-(3' -phenylpropyl)-4-methoxy-3nitrobenzenesulfonamide (8,0.73 g, 1.80 mmol) in DMSO (10 mL) was added 50% KOH (10 mL) and the mixture was stirred …
Number of citations: 2 www.tandfonline.com
JV Olander, ET Kaiser - Journal of the American Chemical Society, 1970 - ACS Publications
… results of a kinetic study of the binding to carbonic anhydrase of 4-hydroxy-3-nitrobenzenesulfonamide, a new inhibitor which has recently been prepared in this laboratory.3 This sulfonamide …
Number of citations: 10 pubs.acs.org
IB Rozentsveig, GG Levkovskaya, TN Rybalova… - Russian Journal of …, 2001 - Springer
… Triethylamine, 0.5 ml, was added with stirring to a mixture of 5 g of 3-nitrobenzenesulfonamide and 3 ml (0.03 mol) of trichloroacetaldehyde in 20 ml of dry chloroform. The mixture …
Number of citations: 8 link.springer.com
J Rosevear, JFK Wilshire - Australian Journal of Chemistry, 1982 - CSIRO Publishing
The sodium salt of 4-amino-3-nitrobenzenesulfonic acid (O-nitroaniline-p-sulfonic acid) has been prepared by the action of dilute sodium hydroxide solution on ethyl [(4-chlorosulfonyl-2-…
Number of citations: 3 www.publish.csiro.au
WS Saari, JE Schwering, PA Lyle… - Journal of medicinal …, 1991 - ACS Publications
Basic nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy) methyl groups were prepared and evaluated as novel hypoxic cell selective cytotoxic agents. In vitro, Ar-(2-…
Number of citations: 4 pubs.acs.org
EA Camarillo, H Flores - The Journal of Chemical Thermodynamics, 2010 - Elsevier
… The energies of combustion for 2-nitrobenzenesulfonamide (cr), 3-nitrobenzenesulfonamide (cr), and 4-nitrobenzenesulfonamide (cr) were determined using a recently described …
Number of citations: 8 www.sciencedirect.com
A Nocentini, SM Osman, IA Rodrigues… - Journal of Enzyme …, 2019 - Taylor & Francis
… A set of 3-nitrobenzenesulfonamide bearing a variety of substituents on the main scaffold has thus been reported. This set has been recently evaluated also for the inhibition of the …
Number of citations: 21 www.tandfonline.com
PA Suchetan, S Foro, BT Gowda - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… in the present work, the crystal structure of N-(3-chlorobenzoyl)-3-nitrobenzenesulfonamide (I) has been determined (Fig.1). The conformation between the N—H and C=O bonds in the …
Number of citations: 11 scripts.iucr.org
PA Suchetan, S Foro, BT Gowda - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… (Jayalakshmi & Gowda, 2004), N-(aryl)-arylsulfonamides (Gowda et al., 2003); N-(substitutedbenzoyl)-arylsulfonamides (Suchetan et al., 2010) and N-chloro-arylsulfonamides (Gowda et al., 1996), in the present …
Number of citations: 2 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.